

# An In-depth Technical Guide to the Pharmacokinetic Profile of Subcutaneous Progestone Injection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Progestone**

Cat. No.: **B122052**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **progestone**, a synthetic progestin used in veterinary medicine, following subcutaneous administration. The document details its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

## Introduction to Progestone

**Progestone** is a second-generation progestational steroid primarily used for the control of oestrus in bitches and queens.<sup>[1][2]</sup> Its unique molecular structure is designed to minimize the endometrial side effects that can be associated with other progestogens.<sup>[3][4][5]</sup> Marketed under brand names such as Delvosteron® and Covinan®, it is administered as a sterile aqueous suspension for subcutaneous injection.<sup>[1][6]</sup> Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring its safe and effective use.

## Pharmacokinetic Profile

The long-acting nature of subcutaneous **progestone** is a result of its formulation and physicochemical properties, which lead to a slow release from the injection site and potential accumulation in adipose tissue.<sup>[3][4]</sup>

Following subcutaneous injection in bitches, **proligestone** is slowly absorbed into the systemic circulation. The peak plasma concentration (Cmax) is typically reached several days after administration, indicating a prolonged absorption phase.[3][4]

**Proligestone** is lipophilic, which suggests a wide distribution into tissues, including fat. This accumulation in adipose tissue likely contributes to its long duration of action, acting as a reservoir from which the drug is slowly released back into circulation.[3][4]

The primary route of elimination for **proligestone** is via the fecal route.[3][4] This suggests that hepatic metabolism followed by biliary excretion is the main pathway for its clearance from the body. Enterohepatic circulation may also play a role in its prolonged presence in the system.[3][4]

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **proligestone** following subcutaneous administration in domestic bitches.

Table 1: Pharmacokinetic Parameters of Subcutaneous **Proligestone** in Bitches

| Parameter                                 | Value (Mean ± SD) | Unit  | Reference |
|-------------------------------------------|-------------------|-------|-----------|
| Cmax (Maximum Plasma Concentration)       | 29 ± 12           | ng/mL | [3][4]    |
| Tmax (Time to Maximum Concentration)      | 3.5 ± 2           | days  | [3][4]    |
| t <sub>1/2α</sub> (Alpha-phase Half-life) | 9 ± 5             | days  | [3][4]    |
| t <sub>1/2β</sub> (Beta-phase Half-life)  | 150 ± 75          | days  | [3][4]    |

This data highlights the biphasic decline in **proligestone** concentrations, with a relatively short initial phase followed by a very long terminal elimination phase, confirming its long-acting

properties.[3][4]

## Experimental Protocols

The pharmacokinetic data presented above are derived from studies involving the subcutaneous administration of **proligestone** to healthy adult female dogs. While specific, detailed protocols from a single source are not publicly available, a representative methodology can be synthesized based on standard veterinary pharmacokinetic study designs.

- Subjects: A cohort of healthy, intact adult female beagle dogs, determined to be in anoestrus, are used. The animals are acclimatized to the study environment and their health status is confirmed through physical examination and clinical pathology.
- Drug Administration: **Proligestone** (e.g., Delvosteron®) is administered as a single subcutaneous injection at a dose of 10-33 mg/kg.[4] The injection site, often the medial side of the flank fold, is clipped and aseptically prepared.[2][5]
- Blood Sampling: Serial blood samples are collected from a peripheral vein (e.g., cephalic or jugular) into heparinized tubes at predetermined time points. A typical sampling schedule might include pre-dose (0 hours), and then at 2, 4, 8, 24, 48, 72, 96, and 120 hours, followed by weekly sampling for several months to characterize the long elimination phase.
- Plasma Processing and Storage: Blood samples are centrifuged to separate the plasma, which is then harvested and stored at -20°C or lower until analysis.
- Bioanalytical Method: Plasma concentrations of **proligestone** are quantified using a validated analytical method, such as a competitive enzyme immunoassay or liquid chromatography-mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The resulting plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters like Cmax, Tmax, and elimination half-life.



[Click to download full resolution via product page](#)

Experimental workflow for a typical **proligestone** pharmacokinetic study.

## Mechanism of Action and Signaling Pathway

**Proligestone** exerts its effects by acting as an agonist of the progesterone receptor (PR).<sup>[1]</sup> Like other progestins, its primary mechanism involves binding to intracellular PRs, which then act as transcription factors to regulate gene expression.<sup>[7][8]</sup> **Proligestone** has also been shown to have a high affinity for the glucocorticoid receptor (GR), which may contribute to some of its side effects.<sup>[9]</sup>

The binding of **proligestone** to the progesterone receptor initiates a cascade of events leading to the physiological effects of the hormone, such as the suppression of gonadotropin release from the pituitary, which in turn prevents oestrus.



[Click to download full resolution via product page](#)

Classical signaling pathway of **proligestone** via the progesterone receptor.

## Conclusion

The subcutaneous injection of **proligestone** provides a long-acting progestational effect, which is characterized by slow absorption and a prolonged elimination half-life. Its pharmacokinetic profile, particularly the biphasic elimination pattern, is consistent with its clinical use for the long-term postponement of oestrus in bitches. A thorough understanding of these pharmacokinetic properties, along with its mechanism of action, is essential for the continued development and responsible use of this veterinary pharmaceutical.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Proligestone - Wikipedia [en.wikipedia.org]
- 2. vet-ebooks.com [vet-ebooks.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. vetlexicon.com [vetlexicon.com]
- 7. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetic Profile of Subcutaneous Proligestone Injection]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122052#pharmacokinetic-profile-of-subcutaneous-proligestone-injection>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)